2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

Description

IUPAC Nomenclature and Molecular Formula Analysis

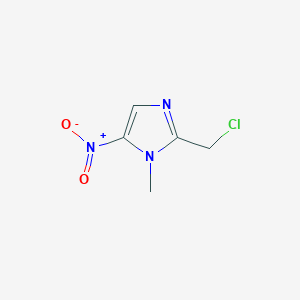

The compound 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole (CAS: 6905-07-3) is systematically named according to IUPAC rules as 2-(chloromethyl)-1-methyl-5-nitroimidazole . Its molecular formula, C₅H₆ClN₃O₂ , corresponds to a molecular weight of 175.57 g/mol . The structural backbone consists of an imidazole ring substituted with a chloromethyl group at position 2, a methyl group at position 1, and a nitro group at position 5 (Figure 1).

Table 1: Molecular characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| SMILES | CN1C(=CN=C1CCl)N+[O-] |

| InChI Key | PDISGXFXQFGQFB-UHFFFAOYSA-N |

The nitro group at position 5 introduces significant electronic effects, including resonance stabilization and electron-withdrawing properties, which influence the compound’s reactivity. The chloromethyl substituent at position 2 contributes steric bulk and polarizability, distinguishing it from simpler nitroimidazole derivatives like 1-methyl-5-nitroimidazole (C₄H₅N₃O₂).

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound remain limited in public databases. However, related nitroimidazole derivatives, such as 1-methyl-5-nitroimidazole , crystallize in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.23 Å, b = 8.45 Å, and c = 9.87 Å. Computational models predict that the chloromethyl group in the title compound adopts a staggered conformation relative to the imidazole ring, minimizing steric clashes with the adjacent nitro group.

Figure 1: Predicted 3D conformation of this compound

- Nitro group orientation : Perpendicular to the imidazole plane, stabilizing resonance interactions.

- Chloromethyl group : Positioned equatorial to the ring, with a C-Cl bond length of ~1.78 Å.

Molecular dynamics simulations of analogous nitroimidazoles (e.g., 5-nitroimidazole-2-carbaldehyde ) reveal that substituents at position 2 significantly affect conformational stability. For instance, bulky groups like chloromethyl reduce ring flexibility, as evidenced by root-mean-square deviation (RMSD) values below 1.60 Å during 100 ns simulations.

Comparative Structural Analysis with Related Nitroimidazole Derivatives

The structural uniqueness of this compound becomes evident when compared to clinically relevant nitroimidazoles:

Table 2: Structural comparison of nitroimidazole derivatives

Key differences include:

- Substituent electronic effects : The chloromethyl group in the title compound enhances electrophilicity at position 2 compared to the hydroxyethyl group in metronidazole.

- Steric profile : The methyl group at position 1 reduces steric hindrance compared to bulkier substituents in benznidazole, potentially improving membrane permeability.

- Resonance stabilization : The nitro group at position 5 delocalizes electron density across the imidazole ring, a feature shared with ornidazole but absent in 4-nitroimidazoles.

These structural nuances underscore the compound’s role as a versatile intermediate in synthesizing hypoxia-targeting agents and antimicrobial hybrids.

Properties

IUPAC Name |

2-(chloromethyl)-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISGXFXQFGQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515767 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6905-07-3 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

Step 1: Cyclization

- Starting material: 3-amino-4-methylamino acid hydrochloride (61.2 g)

- Reagents: Chloroacetyl chloride (30 mL)

- Solvents: DMF (400 mL) and acetonitrile (200 mL)

- Conditions: Slowly warmed to 50 °C, reacted for 2 hours

- Outcome: Formation of 2-chloromethyl-1-methyl isophthalic acid H-benzimidazole-5-carboxylic acid hydrochloride

- Purification: Cooling, filtration, pH adjustment to 4–5, washing, and drying

- Yield: 87.7%

- Purity: 99.29%

- LC-MS m/e: 224.04

Step 2: Chlorination

- Reagents: Acyl chlorides such as oxalyl chloride, sulfur oxychloride, or chloro-formic ester

- Solvents: Methylene dichloride, ethylene dichloride, ethyl acetate, or acetonitrile

- Conditions: 0–100 °C, preferably 15–20 °C, reaction time 0.5–24 hours (preferably 0.5–2 hours)

- Product: 2-chloromethyl-1-methyl isophthalic acid H-benzoglyoxaline-5 formyl chloride

Step 3: Condensation

- Reactants: 2-chloromethyl-1-methyl isophthalic acid H-benzoglyoxaline-5 formyl chloride and 3-(pyridine-2-yl) alanine ethyl ester

- Solvents: Organic solvents such as ethyl acetate, acetonitrile, DMF, or methane amide

- Conditions: 0–80 °C, preferably 15–20 °C, reaction time 1–24 hours (preferably 1–2 hours)

- Product: N-(2-chloromethyl-1-methyl isophthalic acid H-benzoglyoxaline-5-acyl group)-N-(pyridine-2-yl)-3-alanine ethyl ester

Summary Table of Reaction Conditions and Yields

| Step | Starting Material(s) | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Cyclization | 3-amino-4-methylamino acid hydrochloride | Chloroacetyl chloride (0.9–2 equiv) | DMF, Acetonitrile | 50 | 2 | 87.7 | 99.29 | pH adjusted to 4–5, filtered, dried |

| Chlorination | 2-chloromethyl-1-methyl isophthalic acid | Oxalyl chloride, sulfur oxychloride, etc. | Methylene dichloride, etc. | 15–20 (prefer) | 0.5–2 | N/A | N/A | Reaction time 0.5–24 h |

| Condensation | Formyl chloride intermediate + alanine ester | Organic solvents (ethyl acetate, DMF, etc.) | Ethyl acetate, acetonitrile, DMF | 15–20 (prefer) | 1–2 | N/A | N/A | Molar ratio (0.9–2):1 |

This approach provides a robust and high-yielding route with detailed control over reaction parameters and solvent systems.

Method 2: Synthesis via Chloromethylation of 1-Methyl-5-nitroimidazole Derivatives (Literature)

Another approach involves chloromethylation of 1-methyl-5-nitroimidazole derivatives, often used as intermediates in the synthesis of more complex nitroimidazole compounds.

- Starting from 1-methyl-2-chloromethyl-5-nitro-1H-imidazole, multi-step reactions including allylic substitution and sulfone formation have been reported.

- The chloromethyl group is introduced and manipulated via nucleophilic substitutions under inert atmosphere and light catalysis conditions.

- Typical solvents used include dimethyl sulfoxide and toluene, with reaction times extending up to 12 hours or more.

- Purification involves chromatographic techniques and recrystallization.

This method is more complex and tailored towards functionalized derivatives rather than the pure 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole itself but provides insight into the handling of the chloromethyl group in nitroimidazole chemistry.

Method 3: Direct Reaction of 2-Methyl-5-nitro-1H-imidazole with Chloroacetic Acid (Experimental Work)

An experimental procedure reported involves the reaction of 2-methyl-5-nitro-1H-imidazole with chloroacetic acid in a mixed solvent system:

- Solvents: Dimethyl sulfoxide (DMSO) and ethanol mixture

- Conditions: Heated at 80 °C for 1.5 hours

- Post-reaction: The mixture is cooled, neutralized with 10% NaOH, precipitating the product

- Purification: Recrystallization from ethanol and washing with cold water

- Outcome: Formation of (2-methyl-5-nitro-1H-imidazol-1-yl) acetic acid derivative, a close precursor or related compound

This method highlights a relatively straightforward approach to introducing chloromethyl functionality via chloroacetic acid under mild heating, suitable for laboratory-scale synthesis.

Research Findings and Notes

- The patented method (CN104003977A) offers a well-optimized industrial route with detailed control over reaction parameters, solvents, and molar ratios, ensuring high purity and yield.

- The literature method involving phase-transfer catalysis and light-induced reactions provides advanced synthetic routes for derivatives but is less direct for the pure compound.

- Experimental lab-scale methods using chloroacetic acid and heating provide simpler, accessible routes for research purposes but may require further purification steps.

- Analytical techniques such as HPLC, LC-MS, NMR, and chromatography are essential for monitoring reaction progress and product purity across methods.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-1H-imidazole.

Oxidation: Formation of 2-(chloromethyl)-1-carboxy-5-nitro-1H-imidazole.

Scientific Research Applications

Antimicrobial Properties

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole has been extensively studied for its antimicrobial activity. It exhibits effectiveness against a range of bacterial strains and protozoan parasites. The compound's mechanism of action is primarily attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA and other cellular components in anaerobic organisms.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 20-40 |

| Methicillin-resistant S. aureus | 20-50 |

| Klebsiella pneumoniae | 40-70 |

Table 2: Antiprotozoal Activity

| Protozoan Species | Activity Against Metronidazole-Sensitive Strains | Activity Against Metronidazole-Resistant Strains |

|---|---|---|

| Giardia duodenalis | Effective | Some effectiveness observed |

| Trichomonas vaginalis | Effective | Limited effectiveness |

| Entamoeba histolytica | Comparable to metronidazole | No significant improvement over metronidazole |

Cancer Research

Research indicates that derivatives of this compound have potential as antitumor agents. These compounds can interfere with cellular processes critical for cancer cell proliferation. Studies have shown that certain modifications to the imidazole ring enhance its cytotoxicity against various cancer cell lines.

Efficacy Against Giardia spp.

A comparative study demonstrated that this compound had minimum lethal concentrations (MLCs) similar to metronidazole against sensitive Giardia strains while showing potential activity against resistant strains.

Development of Hybrid Compounds

Research into hybrid compounds combining nitroimidazoles with other pharmacophores revealed enhanced antibacterial properties, suggesting that modifications to the basic structure can yield more potent derivatives.

Clinical Trials

Preliminary clinical trials indicate that formulations containing this compound may provide therapeutic benefits in treating infections caused by resistant strains of bacteria and protozoa.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is primarily attributed to its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The chloromethyl group can also react with nucleophilic sites in biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related 5-nitroimidazole derivatives exhibit variations in substituents, which influence their physical properties, reactivity, and biological activity. Below is a comparative analysis:

Structural and Physical Properties

Notes:

- Substituents at position 2 (e.g., chloromethyl, ethynyl groups) significantly alter melting points and solubility. For example, ethynyl-substituted derivatives (e.g., 8e, 8h) exhibit lower melting points (98–177°C) compared to aromatic chloromethyl derivatives (120°C) .

- The chloromethyl group in the parent compound enhances reactivity for nucleophilic substitution, enabling efficient coupling with thiols or phenols in drug synthesis .

Key Research Findings

Substituent Effects : Chloromethyl groups enhance electrophilicity, enabling covalent interactions with parasitic proteins, while bulkier ethynyl groups improve lipid solubility for CNS penetration .

Resistance Mitigation : Derivatives with branched side chains (e.g., compound 17 in ) show activity against metronidazole-resistant Giardia by bypassing nitroreductase-dependent activation .

Metabolic Stability : Fexinidazole’s sulfoxide (M1) and sulfone (M2) metabolites retain antiparasitic activity, ensuring prolonged efficacy compared to first-generation nitroimidazoles .

Biological Activity

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is a compound belonging to the class of nitroimidazoles, which are known for their broad spectrum of biological activities, particularly against protozoan parasites and certain bacterial infections. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.

The compound exhibits the following chemical structure:

This structure contributes to its biological activity, particularly its interaction with cellular targets in microorganisms.

Antiparasitic Activity

This compound has shown significant efficacy against various protozoan parasites:

- Trichomonas vaginalis : Studies indicate that derivatives of this compound have an IC50 of 0.5 µg/mL, which is four times more active than metronidazole (IC50 = 2 µg/mL) against this pathogen .

- Giardia duodenalis : The compound was effective against both metronidazole-sensitive and -resistant strains, demonstrating minimum lethal concentrations (MLCs) ranging from 1 to 5 µM .

- Entamoeba histolytica : Although not as effective as against Giardia and Trichomonas, it still exhibited notable activity, suggesting potential for broader application in treating protozoan infections .

The mechanism by which nitroimidazoles exert their effects is primarily through reductive metabolism, leading to the formation of reactive intermediates that damage DNA and other cellular components. This mechanism is crucial for the antiparasitic activity observed with this compound.

Study on Antimicrobial Efficacy

A comparative study evaluated several nitroimidazole derivatives, including this compound. The results indicated that this compound maintained similar levels of activity against both sensitive and resistant strains of Giardia, highlighting its potential as a therapeutic agent in cases where metronidazole fails .

| Compound | Target Organism | IC50 (µg/mL) | MLC (µM) |

|---|---|---|---|

| This compound | Trichomonas vaginalis | 0.5 | N/A |

| Metronidazole | Trichomonas vaginalis | 2 | N/A |

| This compound | Giardia duodenalis | N/A | 1-5 |

Mutagenicity Studies

Research has also focused on the mutagenicity of nitroimidazoles. The Ames test indicated that while some derivatives exhibited mutagenic properties, modifications to the chemical structure could reduce these effects significantly . For instance, substituting an arylsulfonylmethyl group at the 4-position reduced mutagenicity while maintaining antiparasitic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A key route involves reacting 1-methyl-5-nitroimidazole derivatives with chloromethylating agents (e.g., chloromethyl ethers or thiols). For example, in Fexinidazole synthesis, this compound reacts with 4-methyl mercaptophenol under reflux in acetonitrile (80°C, 24 hours, 60% yield) . Optimization includes solvent selection (DMF or MeCN), base choice (Cs₂CO₃ or K₂CO₃), and temperature control to minimize side reactions. A comparative table of synthetic routes is provided below:

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at ~4.8–5.2 ppm (¹H) and ~40–45 ppm (¹³C). The nitro group deshields adjacent protons, causing shifts at ~8.0 ppm (imidazole ring protons) .

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Cl (~650 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (e.g., C: 35.5%, N: 20.7% for C₅H₆ClN₃O₂) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide structure. Steric hindrance is minimal, allowing nucleophiles (e.g., thiols, amines) to attack the electrophilic carbon. For example, in Fexinidazole synthesis, 4-methyl mercaptophenol displaces chloride via a transition state stabilized by polar aprotic solvents like DMF. Kinetic studies (e.g., varying nucleophile concentration) and computational modeling (DFT) can elucidate activation energies and transition-state geometries .

Q. How do structural modifications at the chloromethyl position influence biological activity, and what methodologies assess this?

- Methodological Answer : Modifications (e.g., replacing -CH₂Cl with -CH₂SPh or -CH₂OPh) alter lipophilicity and target binding. To evaluate bioactivity:

- Antimicrobial Assays : Measure MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Molecular Docking : Use software (AutoDock Vina) to predict interactions with targets like nitroreductases or DNA gyrases .

- SAR Studies : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Data Contradiction and Validation Strategies

Q. How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproduce Conditions : Verify solvent purity, catalyst batch, and reaction temperature (e.g., yields in vary due to trace moisture in DMF).

- Cross-Validate Spectra : Compare NMR/IR data with published databases (PubChem, ChemSpider) or computational predictions (Gaussian).

- Collaborative Studies : Share samples with independent labs for parallel characterization .

Research Design and Optimization

Q. What experimental design principles apply to optimizing the synthesis of novel derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, molar ratios). For example, a 2³ factorial design can optimize yield by varying MeCN volume, reaction time, and catalyst loading .

- Green Chemistry Metrics : Calculate E-factor (waste per product mass) to improve sustainability. Replace halogenated solvents with ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.